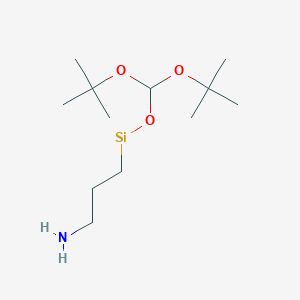
3,3'-(Buta-1,3-diene-1,4-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected via a buta-1,3-diene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol typically involves the coupling of phenol derivatives with buta-1,3-diene. One common method is the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst . This method is eco-friendly, cost-effective, and yields good results under ambient conditions.
Industrial Production Methods
Industrial production of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol may involve large-scale synthesis using similar oxidative dehydrogenation and coupling reactions. The use of clean visible-light as an energy source and the absence of metals and volatile organic solvents make this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol involves its interaction with molecular targets through its phenol groups. These groups can undergo redox reactions, participate in hydrogen bonding, and interact with various enzymes and receptors. The buta-1,3-diene bridge provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the phenol groups.
1,4-Diphenylbutadiyne: Contains a butadiyne bridge instead of a buta-1,3-diene bridge.
1,4-Diphenyl-1,3-butadiene, trans,trans-: A stereoisomer with a different spatial arrangement.
Uniqueness
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is unique due to the presence of phenol groups, which impart distinct chemical reactivity and potential biological activity. The buta-1,3-diene bridge also contributes to its unique structural and electronic properties, making it a versatile compound for various applications.
Eigenschaften
| 90297-53-3 | |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-[4-(3-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h1-12,17-18H |
InChI-Schlüssel |
RFVSQUPVIOPJJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CC=CC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)

![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
